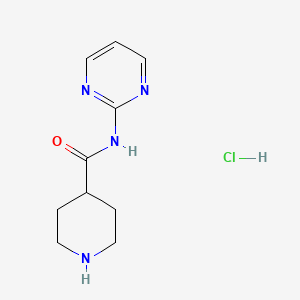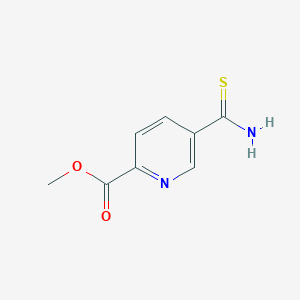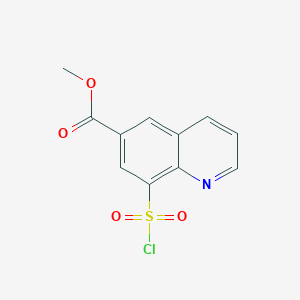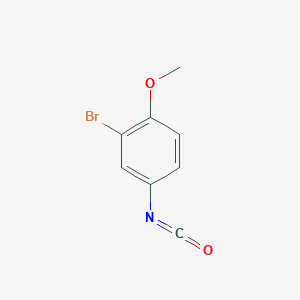![molecular formula C9H14N4 B6144697 N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine CAS No. 1258640-33-3](/img/structure/B6144697.png)
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1258640-33-3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of related compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14N4.2ClH/c1-13 (2)9-5-7-6-10-4-3-8 (7)11-12-9;;/h5,10H,3-4,6H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.16 . It is a powder at room temperature and is stored at room temperature .作用機序
The mechanism of action of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine is not fully understood. However, it is known that it acts as an inhibitor of enzymes, and that it has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of other enzymes, such as acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of other enzymes, such as acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to have an inhibitory effect on the growth of certain bacteria and fungi.
実験室実験の利点と制限
The use of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to obtain and use in laboratory experiments. It is also relatively non-toxic, and can be used in a variety of experiments without the need for special safety precautions. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, and may not be suitable for use in certain types of experiments. In addition, it has a relatively low reactivity, and may not be suitable for use in certain types of reactions.
将来の方向性
There are a number of potential future directions for the use of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine in scientific research. One potential direction is the development of new drugs and diagnostic tests based on its mechanism of action. Another potential direction is the exploration of its potential use as an inhibitor of enzymes and as a modulator of receptors. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases and disorders. Finally, further research into its synthesis and use in laboratory experiments could lead to the development of new and improved methods for synthesizing and using this compound in laboratory experiments.
合成法
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine can be synthesized using a variety of methods. One method involves the reaction of 4-amino-3-methylpyridine with dimethylformamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of a dimethylpyridinium salt, which is then reacted with an alkyl halide such as bromoethane or chloroethane to form the desired product. Another method involves the reaction of 4-amino-3-methylpyridine with dimethyl sulfoxide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction also results in the formation of a dimethylpyridinium salt, which is then reacted with an alkyl halide such as bromoethane or chloroethane to form the desired product.
科学的研究の応用
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used as a substrate in enzymatic reactions, and as an inhibitor in the inhibition of enzymes. This compound has also been studied for its potential use in the development of new drugs, as well as for its potential use in the development of new diagnostic tests.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVYBHZBTJHKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)

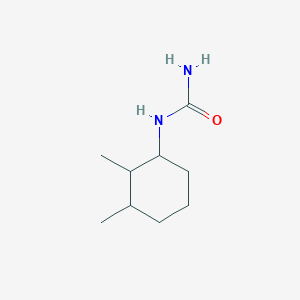
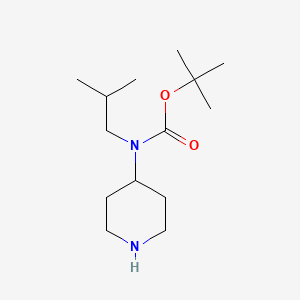


![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)


